5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole
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Overview
Description
5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole is a heterocyclic compound that features both an indole and a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with tetrahydropyridine intermediates. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-2,3,4,5-tetrahydropyridine: Another tetrahydropyridine derivative with different functional groups.
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine: A similar compound with a pyridine moiety instead of an indole.
Uniqueness
5-(3,4,5,6-Tetrahydropyridin-2-yl)-1H-indole is unique due to its specific combination of indole and tetrahydropyridine moieties. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
5-(2,3,4,5-tetrahydropyridin-6-yl)-1H-indole |
InChI |
InChI=1S/C13H14N2/c1-2-7-14-12(3-1)10-4-5-13-11(9-10)6-8-15-13/h4-6,8-9,15H,1-3,7H2 |
InChI Key |
XXVQPUHAFIFWSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(C1)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
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